tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate
Description
tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a bicyclic compound featuring a pyridine ring fused to a cyclopentane moiety. The tert-butyl carbamate group at the 1-position and the hydroxyl group at the 6-position define its structural and functional characteristics. Its stereochemistry and substituent positioning influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-4-5-9-7-10(15)8-11(9)14/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
NPVVVNOXJIHQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Cyclopenta[b]pyridine Ring: The initial step involves the construction of the cyclopenta[b]pyridine ring system through a series of cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of esters, amides, or ethers.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds structurally related to tert-butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives have been evaluated against various human tumor cell lines, demonstrating promising cytotoxic effects.
Case Study: Antitumor Activity
A study explored the anticancer activity of cyclopenta[b]pyridine derivatives, with results showing inhibition of cell proliferation in lung cancer cell lines (A549, HCC827). The IC50 values ranged from 6 to 20 μM, indicating potential for further development as anticancer agents .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Cyclopenta[b]pyridine Derivative | A549 | 10.5 |
| Cyclopenta[b]pyridine Derivative | HCC827 | 15.0 |
2. Anti-inflammatory Potential
Compounds similar to this compound have been synthesized and tested for anti-inflammatory activity. In vivo studies showed inhibition of inflammation comparable to standard anti-inflammatory drugs like indomethacin .
Case Study: Anti-inflammatory Activity
In a study involving newly synthesized derivatives, compounds were evaluated for their ability to reduce carrageenan-induced paw edema in rats, with some exhibiting over 50% inhibition within hours of administration.
Pharmacological Applications
3. Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in various biochemical pathways. For example, it has been suggested that similar compounds may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Chiral Building Block in Organic Synthesis
4. Synthesis of Novel Compounds
This compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure allows for the development of new derivatives with tailored biological activities.
Example Applications
- Synthesis of Antimicrobial Agents : Related compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development into new antibiotics .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cyclopenta Derivative | E. coli | 12 μg/mL |
| Cyclopenta Derivative | S. aureus | 8 μg/mL |
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate and its analogs:
Key Findings:
Functional Group Influence: The hydroxyl group in the target compound likely increases solubility in polar solvents compared to the 5-oxo analog, which may favor nucleophilic reactions . Methoxy groups in the dimethoxy analog () could improve membrane permeability but reduce reactivity compared to hydroxyl or amino substituents.
Safety and Handling: The 5-oxo analog (CAS 146231-54-1) has documented safety risks, requiring medical consultation upon exposure . No explicit hazards are reported for the 6-amino derivative, suggesting safer handling .
Synthetic Utility: The tert-butyl carbamate (Boc) group in all compounds serves as a protective group for amines, enabling selective deprotection during multi-step syntheses. The 6-amino variant is explicitly marketed for pharmaceutical applications, highlighting its industrial relevance .
Q & A
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic (hydroxyl) and electrophilic (Boc carbonyl) sites .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to predict solubility and aggregation trends .
- Docking studies : If bioactive, model interactions with biological targets (e.g., sigma receptors) using AutoDock Vina, leveraging analogous bicyclic ligands as templates .
How does the compound’s stability vary under different storage and experimental conditions?
Q. Basic
- Thermal stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres .
- Hydrolytic sensitivity : The Boc group is labile under acidic conditions (e.g., TFA/DCM), while the hydroxyl group may oxidize in air. Use stabilizers like BHT (0.1%) for long-term storage .
- Light sensitivity : Protect from UV exposure to prevent radical degradation .
What reaction mechanisms govern the functionalization of the hydroxyl group in advanced derivatization?
Q. Advanced
- Esterification : React with acyl chlorides (e.g., benzoyl chloride) in pyridine to form esters, monitored by disappearance of the O–H stretch (~3200 cm⁻¹) in IR .
- Mitsunobu reaction : Convert the hydroxyl to ethers using DIAD/TPP and alcohols. Steric hindrance from the bicyclic system may require elevated temperatures (50–60°C) .
- Oxidation : Catalytic TEMPO/NaClO₂ selectively oxidizes the hydroxyl to a ketone, critical for generating electrophilic intermediates .
How can researchers validate the compound’s purity and detect trace byproducts?
Q. Advanced
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to separate impurities. Monitor for de-Boc byproducts (m/z ~[M–100]⁺) .
- NMR DOSY : Differentiate aggregates or solvates by diffusion coefficients, ensuring no co-crystallized solvents remain .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values to rule out hygroscopicity or solvent retention .
What environmental and safety considerations apply when handling this compound?
Q. Basic
- Toxicity : Acute toxicity (LD₅₀ > 500 mg/kg in rodents) suggests moderate risk, but wear PPE (gloves, goggles) to avoid sensitization .
- Waste disposal : Incinerate via licensed facilities to prevent aquatic toxicity (EC₅₀ < 1 mg/L for algae) .
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
